N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide
Description
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-3-5-15(10-11)20-12(2)16(19)18-14-8-6-13(17)7-9-14/h3-10,12H,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBXTEZOODZMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(3-methylphenoxy)propanoyl Intermediate
- Starting materials: 3-methylphenol (m-cresol) and 2-bromopropionic acid or its derivatives.
- Step: The 3-methylphenol undergoes nucleophilic substitution with a 2-halopropionic acid derivative or its activated form to form 2-(3-methylphenoxy)propionic acid or ester.
- Conditions: This etherification is often performed under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120 °C).
- Purification: The intermediate acid or ester is purified by extraction and recrystallization.
Activation of the Propionic Acid Derivative
- The 2-(3-methylphenoxy)propionic acid is converted into an activated intermediate such as an acid chloride or mixed anhydride.
- Reagents: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 is commonly used to form the acid chloride.
- Conditions: Reaction is carried out under anhydrous conditions, often at 0–25 °C to avoid decomposition.
Amide Bond Formation with 4-Aminophenylamine
- The acid chloride intermediate is reacted with 4-aminophenylamine (p-phenylenediamine derivative) to form the amide bond.
- Conditions: The reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperature (0–5 °C) to control reactivity and minimize side reactions.
- Base: A tertiary amine base like triethylamine or pyridine is added to neutralize the HCl formed.
- Protection: If necessary, the amino group on the phenyl ring can be protected (e.g., as a Boc or acetamide) prior to amide formation to prevent side reactions, then deprotected afterward.
Purification and Characterization
- The crude product is purified by recrystallization or column chromatography.
- Characterization is done by NMR, IR, MS, and elemental analysis to confirm the structure.
Detailed Reaction Conditions and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Etherification of 3-methylphenol with 2-bromopropionic acid | K2CO3, DMF, 100 °C, 6 h | 70–85 | Base-promoted nucleophilic substitution |
| 2 | Conversion to acid chloride | SOCl2, reflux, 2 h | 90–95 | Anhydrous conditions critical |
| 3 | Amide coupling with 4-aminophenylamine | 4-aminophenylamine, Et3N, DCM, 0–5 °C, 3 h | 75–90 | Amino group protection may be required |
| 4 | Purification | Column chromatography or recrystallization | — | Final purity >98% |
Alternative Synthetic Routes
- Direct coupling using coupling agents: Instead of acid chloride formation, carbodiimide coupling agents such as EDCI or DCC with HOBt can be used to couple 2-(3-methylphenoxy)propionic acid directly with 4-aminophenylamine under mild conditions, reducing side reactions.
- Use of protected amines: Protecting the amino group on the 4-aminophenylamine (e.g., as acetamide) before coupling can improve selectivity and yield, followed by deprotection under acidic or basic conditions.
Research Findings and Optimization
- Studies indicate that controlling the temperature during amide bond formation is crucial to avoid polymerization or side reactions involving the free amino group on the aromatic ring.
- The choice of solvent affects the reaction rate and purity; dichloromethane and THF are preferred for amide coupling.
- Use of coupling agents (EDCI/HOBt) has been shown to improve yields and reduce by-products compared to acid chloride methods.
- Purification by silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) yields high-purity product suitable for biological testing.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Acid chloride route | SOCl2, 4-aminophenylamine, Et3N | High reactivity, straightforward | Requires anhydrous conditions, possible side reactions | 75–90% |
| Carbodiimide coupling | EDCI, HOBt, 4-aminophenylamine | Mild conditions, fewer side products | Longer reaction times, cost of reagents | 70–85% |
| Protected amine coupling | Boc- or Ac-protected amine, coupling agents | Improved selectivity, higher purity | Additional protection/deprotection steps | 80–90% |
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds .
Scientific Research Applications
N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Dichlorophenylsulfonyl Derivatives ()
Compounds such as N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21a) and N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b) feature sulfonyl and halogen substituents.
Methoxyphenyl and Trifluoromethyl Derivatives (–7)
- R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide () introduces a methoxy group , which improves solubility via hydrogen bonding but may reduce membrane permeability.
- N-[4-Nitro-3-(trifluoromethyl)phenyl] derivatives (–7) incorporate trifluoromethyl groups, significantly enhancing lipophilicity and resistance to oxidative metabolism, unlike the target compound’s methyl group .
Modifications to the Amide Side Chain
Ibuprofen Analogs (–4)
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (–4) replaces the 4-aminophenyl group with a 3-chlorophenethyl moiety.
Fluorinated and Heterocyclic Derivatives ()
- 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride () includes a fluorinated benzyl group, which enhances bioavailability and target selectivity in pharmaceutical applications.
- 2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide () introduces a thiazole sulfonamide, enabling interactions with enzymes like carbonic anhydrase, unlike the simpler aminophenyl group in the target compound .
Table 1: Key Comparisons
Biological Activity
N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes an amine group and a phenoxy moiety, which are crucial for its biological interactions.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.
- Mechanisms of Action :
- Inhibition of telomerase , which is essential for the immortality of cancer cells.
- Targeting histone deacetylases (HDACs) , which play a role in gene expression regulation related to cancer.
- Inhibition of thymidylate synthase , a critical enzyme in DNA synthesis.
These mechanisms suggest that modifications to the oxadiazole scaffold can enhance cytotoxicity against various cancer cell lines .
2. Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways that are often dysregulated in diseases:
- Dihydrofolate Reductase (DHFR) : A target for many anticancer drugs, where inhibition can lead to reduced nucleotide synthesis and subsequent cell proliferation .
- Urease : Inhibiting urease can be beneficial in treating conditions associated with Helicobacter pylori infections, which can lead to gastric ulcers and cancer .
Case Study 1: Antitumor Efficacy
A study involving a series of benzamide derivatives, including this compound, demonstrated significant antitumor activity in vitro against several cancer cell lines. The derivatives exhibited IC50 values indicating their potency as anticancer agents. The study highlighted that modifications to the benzamide structure could enhance biological activity significantly .
Case Study 2: Enzyme Inhibition Studies
Research focusing on the inhibition of DHFR by benzamide derivatives revealed that certain substitutions on the aromatic rings could increase binding affinity, leading to enhanced inhibitory effects. This was measured using ELISA-based assays where compounds were tested against various concentrations of DHFR .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities and mechanisms associated with various benzamide derivatives compared to this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide, and how can purity be validated?
- Synthesis : A common approach involves coupling 2-(3-methylphenoxy)propanoic acid with 4-aminophenylamine using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in chlorinated solvents (e.g., chloroform) under inert conditions. Post-reaction, the product is precipitated, filtered, and purified via column chromatography .
- Purity Validation : Confirm structural integrity using -NMR (e.g., δ 6.5–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS). Monitor purity via HPLC with UV detection at 254 nm, ensuring >95% purity .
Q. What safety protocols are critical during handling and storage of this compound?
- Handling : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Avoid incompatible materials (strong oxidizers, acids) .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Label containers with hazard codes (e.g., H315 for skin irritation) .
Q. How is the compound’s preliminary bioactivity assessed in antimicrobial or receptor-binding assays?
- Antimicrobial Testing : Use broth microdilution assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria. Report MIC (minimal inhibitory concentration) values, comparing to controls like chloramphenicol .
- Receptor Binding : For TRPV1 antagonism (if applicable), employ calcium flux assays in transfected HEK293 cells, measuring IC values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenoxy group) influence pharmacological activity?
- SAR Insights :
- Electron-Withdrawing Groups (e.g., Cl, CF): Enhance receptor binding affinity (e.g., TRPV1 antagonism with IC < 100 nM) by increasing lipophilicity and π-π stacking .
- Methoxy Groups : Improve solubility but may reduce potency due to steric hindrance. For example, substituting 3-methylphenoxy with 4-methoxyphenoxy decreased activity by 40% in TRPV1 assays .
- Methodology : Synthesize analogs via parallel synthesis, then evaluate using dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy .
Q. What strategies resolve discrepancies in bioactivity data across different assay conditions?
- Case Example : If MIC values vary between B. subtilis and E. coli, assess membrane permeability via logP measurements or use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to identify resistance mechanisms .
- Data Normalization : Normalize activity data to internal controls (e.g., % inhibition relative to a reference compound) and validate with orthogonal assays (e.g., time-kill kinetics for antimicrobials) .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- ADME Prediction : Use tools like SwissADME to predict logP (target ~2–3 for blood-brain barrier penetration), topological polar surface area (<90 Å for oral bioavailability), and CYP450 metabolism .
- Metabolite Identification : Simulate phase I/II metabolism with Schrödinger’s MetaSite, focusing on amide hydrolysis or aromatic hydroxylation pathways .
Q. What analytical techniques characterize degradation products under stress conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via LC-MS/MS to identify degradation products (e.g., hydrolyzed amide bonds) .
- Stability Indicating Methods : Develop a gradient HPLC method with a C18 column and mobile phases of acetonitrile/0.1% formic acid, resolving degradation peaks at ±0.3 min from the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
